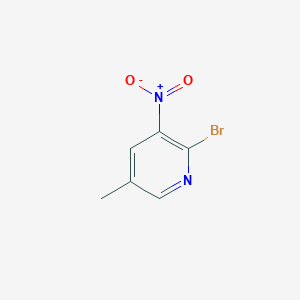

2-Bromo-5-methyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESPBTFGZRRYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494244 | |

| Record name | 2-Bromo-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-46-4 | |

| Record name | 2-Bromo-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-methyl-3-nitropyridine from 3-Picoline

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-Bromo-5-methyl-3-nitropyridine, a pivotal intermediate in the development of pharmaceutical and agrochemical agents.[1][2] Starting from the readily available feedstock 3-picoline (3-methylpyridine), this document details a robust three-step synthetic pathway. Each stage—regioselective nitration, N-oxidation, and deoxygenative bromination—is meticulously explained, focusing on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols. This guide is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding and practical framework for the production of this versatile heterocyclic compound.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized pyridine derivative prized for its utility as a versatile building block in organic synthesis. The strategic placement of its three distinct functional groups—a nucleophilically displaceable bromine atom, an electron-withdrawing nitro group, and a methyl group—allows for a wide array of subsequent chemical transformations. This trifunctional nature makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors for cancer therapy and novel crop protection agents.[1][2]

This guide eschews a simple recitation of steps, instead offering a narrative grounded in chemical logic. We will explore a validated and efficient pathway commencing from 3-picoline, elucidating the rationale for each transformation and providing the necessary detail for successful laboratory replication.

Overall Synthetic Pathway

The transformation of 3-picoline into this compound is efficiently achieved through a three-step sequence. This strategy is designed to precisely control the regiochemistry of the substitution pattern on the pyridine ring.

Caption: High-level overview of the three-step synthesis.

Step 1: Regioselective Nitration of 3-Picoline

Principle and Rationale

The initial step involves the direct nitration of 3-picoline. Unlike activated aromatic systems, the pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution. Under the strongly acidic conditions of a nitrating mixture (concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack.

However, nitration can be forced under harsh conditions. The substitution occurs at the C-5 position, which is meta to the electron-withdrawing pyridinium nitrogen. This position is the least deactivated site on the ring, leading to the regioselective formation of 5-methyl-3-nitropyridine.[3]

Caption: Mechanism of electrophilic nitration on the deactivated ring.

Experimental Protocol

-

Reaction Setup: To a flask immersed in an ice-salt bath, add concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 3-picoline to the cooled sulfuric acid, ensuring the temperature is maintained below 10°C.[3]

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a mixture of fuming nitric acid and concentrated sulfuric acid, keeping it cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the 3-picoline solution. The temperature must be strictly controlled and not exceed 10°C during the addition.[3] After the addition is complete, allow the mixture to stir at room temperature for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Neutralize the solution with a base (e.g., aqueous ammonia or sodium carbonate) until the product precipitates. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Quantitative Data

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | 3-Picoline | Pyridine source | [3] |

| Reagent 1 | Concentrated H₂SO₄ | Solvent and catalyst | [3] |

| Reagent 2 | Fuming HNO₃ | Nitrating agent | [3] |

| Temperature | 0-10°C (addition) | Control exotherm, prevent side reactions | [3] |

| Reaction Time | Several hours | Ensure complete reaction | [3] |

| Workup | Ice, aqueous base | Quench reaction, precipitate product | [3] |

| Expected Yield | Moderate to good | - | - |

Step 2: N-Oxidation of 5-methyl-3-nitropyridine

Principle and Rationale

The second step is the oxidation of the pyridine nitrogen in 5-methyl-3-nitropyridine to form the corresponding N-oxide. This transformation is crucial as it fundamentally alters the electronic properties of the pyridine ring. The N-oxide group is a strong activating group that increases the electron density at the C-2 (ortho) and C-4 (para) positions through resonance donation.[4][5] This activation is essential for the subsequent introduction of the bromine atom at the C-2 position in the final step.

Experimental Protocol

A common and effective method for N-oxidation involves the use of hydrogen peroxide in an acidic medium.[6]

-

Reaction Setup: In a round-bottomed flask, dissolve 5-methyl-3-nitropyridine in glacial acetic acid.

-

Addition of Oxidant: To the solution, add 30-35% hydrogen peroxide. The addition may be exothermic and should be controlled.[6]

-

Reaction: Heat the mixture (e.g., 60-75°C) for several hours until the starting material is consumed (monitored by TLC).[7]

-

Workup: After cooling, the excess peroxide can be decomposed carefully. The solvent is typically removed under reduced pressure.

-

Isolation: The product, 5-methyl-3-nitropyridine-N-oxide, can be isolated by crystallization or other standard purification techniques.

Quantitative Data

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | 5-Methyl-3-nitropyridine | Substrate for oxidation | - |

| Reagent 1 | Glacial Acetic Acid | Solvent | [6] |

| Reagent 2 | Hydrogen Peroxide (30-35%) | Oxidizing agent | [6][7] |

| Temperature | 60-75°C | Promote reaction | [7] |

| Reaction Time | 7-8 hours | Ensure complete conversion | [7] |

| Expected Yield | High (>90%) | - | [6] |

Step 3: Deoxygenative Bromination of 5-methyl-3-nitropyridine-N-oxide

Principle and Rationale

The final step accomplishes the conversion of the N-oxide to the target 2-bromopyridine derivative. This reaction, often termed deoxygenative halogenation, utilizes a phosphorus-based reagent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[8]

The mechanism involves the activation of the N-oxide oxygen by the electrophilic phosphorus reagent. This creates an excellent leaving group on the nitrogen atom. A bromide ion (from the reagent or an added source) then acts as a nucleophile, attacking the activated C-2 position. A subsequent elimination sequence removes the oxygen and phosphorus moieties, leading to the aromatic 2-brominated product.

Caption: Key steps in the conversion of the N-oxide to the 2-bromo product.

Experimental Protocol

The chlorination of similar N-oxides is well-documented using POCl₃, and the protocol is analogous for bromination with POBr₃.[9][10]

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HBr), place the 5-methyl-3-nitropyridine-N-oxide.

-

Addition of Reagent: Add an excess of phosphorus oxybromide (POBr₃). A solvent such as acetonitrile may be used.[10]

-

Reaction: Heat the mixture to reflux (e.g., 75-85°C) and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[10]

-

Workup: After cooling, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POBr₃.

-

Isolation: Neutralize the acidic solution with a suitable base. The product may precipitate or require extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).[11]

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.[11]

Quantitative Data

| Parameter | Value/Reagent | Purpose | Reference |

| Starting Material | 5-Methyl-3-nitropyridine-N-oxide | Substrate for bromination | - |

| Reagent | Phosphorus Oxybromide (POBr₃) | Brominating and deoxygenating agent | [8] |

| Temperature | Reflux (e.g., 75-85°C) | Drive reaction to completion | [10] |

| Reaction Time | Several hours | Ensure complete conversion | [10] |

| Workup | Ice, organic extraction | Quench reagent, isolate product | [11] |

| Expected Yield | Good to Excellent | - | [11] |

Conclusion

The synthesis of this compound from 3-picoline is a prime example of strategic chemical manipulation of the pyridine core. By leveraging a logical three-step sequence of nitration, N-oxidation, and deoxygenative bromination, the desired substitution pattern can be achieved with high regiochemical control. The N-oxide intermediate is key to this strategy, serving to activate the C-2 position for the final, crucial bromination step. The protocols and principles outlined in this guide provide a robust foundation for the successful synthesis of this important chemical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-3-methyl-5-nitropyridine.

- ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.

- Google Patents. (n.d.). CN108164460B - A kind of method for preparing 3-picoline-N-oxide.

- BenchChem. (2025). synthesis of 2-Chloro-3-methyl-5-nitropyridine.

- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.

- Wikipedia. (n.d.). Sandmeyer reaction.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-3-nitropyridine.

- Vertex AI Search. (n.d.). Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate.

- TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides.

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- ResearchGate. (n.d.). Arylation of pyridine N-oxide derivatives by 2-bromopyridine.

- YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.

- BenchChem. (2026). 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]

- 8. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 2-Bromo-5-methyl-3-nitropyridine (CAS 23132-21-0)

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic value of highly functionalized heterocyclic intermediates cannot be overstated. This compound, identified by its CAS number 23132-21-0, stands out as a pivotal building block.[1][2] Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group on a pyridine scaffold provides a powerful toolkit for medicinal chemists and process developers.[2] This guide offers a comprehensive technical overview of its synthesis, reactivity, and applications, designed for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential. The strategic positioning of its functional groups allows for selective, sequential modifications, making it an invaluable intermediate in the construction of complex molecular architectures.[1][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, providing essential data for its identification and handling.

Chemical Structure

Caption: Figure 1: Structure of this compound.

Core Properties

| Property | Value | Source |

| CAS Number | 23132-21-0 | |

| Molecular Formula | C₆H₅BrN₂O₂ | [4] |

| Molecular Weight | 217.02 g/mol | |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 57-58 °C | |

| Boiling Point | ~307 °C | [4] |

| Density | ~1.63 g/cm³ | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for verifying the identity and purity of the compound. Below is a summary of expected spectral characteristics.

| Technique | Data and Interpretation |

| ¹H NMR | Protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group (CH₃) will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm). |

| ¹³C NMR | The spectrum will show six distinct carbon signals. The carbon bearing the bromine (C-Br) is expected around δ 140-145 ppm, while the carbon attached to the nitro group (C-NO₂) will be significantly deshielded. The methyl carbon will appear upfield (~δ 15-25 ppm).[5] |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 intensity). The (M+H)⁺ peak is expected at m/z 217.0.[6] |

| Infrared (IR) | Characteristic peaks include strong absorptions for the N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), C=N and C=C stretching of the pyridine ring (~1600-1450 cm⁻¹), and C-H stretching of the aromatic and methyl groups. |

Synthesis of this compound

The reliable synthesis of this intermediate is critical for its application. While several routes exist, a common and effective method involves the bromination of a hydroxynitropyridine precursor.[1][6] This approach offers good yields and control over regioselectivity.

Workflow for Synthesis from 2-Hydroxy-5-methyl-3-nitropyridine

Caption: Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[6]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in N,N-dimethylformamide (DMF, 500 mL).

-

Reagent Addition: Cool the solution to 0-10 °C using an ice bath. Add phosphorus(V) oxybromide (POBr₃, 222.8 g, 0.78 mol) in portions, ensuring the temperature remains below 10 °C.

-

Scientist's Insight: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

-

Reaction: After the addition is complete, warm the mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours. The reaction progress can be monitored by TLC.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice (1 kg) with vigorous stirring.

-

Purification: Collect the precipitated yellow solid by filtration. Wash the solid thoroughly with ice-cold water (2 x 500 mL) to remove any remaining DMF and inorganic salts.[6]

-

Drying: Dry the purified solid in a desiccator under high vacuum for 24 hours to yield this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its functional groups, allowing for a diverse range of chemical transformations.

Caption: Figure 3: Key reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromo Position

The bromine atom is the primary site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions. These methods are pillars of modern drug discovery for their reliability and broad functional group tolerance.[7][8]

The Suzuki reaction is an exceptionally versatile method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent.[8][9]

-

Principle: In the presence of a palladium catalyst and a base, the C-Br bond is coupled with an aryl or vinyl boronic acid (or ester). The base is essential for activating the boronic acid to facilitate transmetalation.[9][10]

-

Protocol: General Procedure for Suzuki Coupling

-

Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[8][11]

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio, 5 mL).

-

Scientist's Insight: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.

-

-

Reaction: Heat the mixture (typically 80-100 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.[11]

-

Workup: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

-

This reaction is a premier method for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[7][12]

-

Principle: It involves the coupling of the aryl bromide with a primary or secondary amine, using a palladium catalyst, a specialized phosphine ligand, and a strong base.[7][13] The bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting the reductive elimination step and ensuring high yields.[14]

-

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup (Glovebox/Inert Atmosphere): Charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4-8 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5 mmol).[13][15]

-

Reagent Addition: Add this compound (1.0 mmol) and an anhydrous, degassed solvent (e.g., toluene or dioxane, 3 mL).

-

Amine Addition: Add the amine (1.2 mmol) via syringe.

-

Reaction: Seal the tube and heat to 100-110 °C for 16-24 hours.[13]

-

Workup: Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. The filtrate is then washed, dried, and concentrated.

-

Purification: Purify via column chromatography.

-

The Sonogashira coupling is the method of choice for linking terminal alkynes to aryl halides, creating aryl-alkyne motifs.[16][17]

-

Principle: This reaction requires a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), along with a base, typically an amine like triethylamine or diisopropylamine.[16][18]

-

Protocol: General Procedure for Sonogashira Coupling

-

Setup: To a flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).[18][19]

-

Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., Et₃N, 2-3 equivalents).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 mmol).

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., up to 100 °C for less reactive substrates) for 3-12 hours.[19]

-

Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer and concentrate.

-

Purification: Purify the residue by column chromatography.

-

Reduction of the C3-Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine.[1] This transformation dramatically alters the electronic properties of the pyridine ring and provides a new site for functionalization.

-

Principle: The reduction is commonly achieved using metal catalysts (e.g., Fe, SnCl₂) in acidic media or via catalytic hydrogenation (H₂/Pd-C). The resulting 2-bromo-5-methylpyridin-3-amine is a valuable intermediate for synthesizing fused heterocyclic systems or for further derivatization.[20][21]

-

Protocol: General Procedure for Nitro Group Reduction with Iron

-

Setup: To a flask, add this compound (1.0 mmol), reduced iron powder (3-5 equivalents), ethanol, and water.

-

Reaction: Add a catalytic amount of concentrated hydrochloric acid or ammonium chloride and heat the mixture to reflux for 1-3 hours.[20]

-

Workup: After the reaction is complete, cool the mixture and filter through Celite® to remove the iron salts.

-

Extraction: Evaporate the solvent and extract the residue with an organic solvent after basifying the aqueous layer. The organic extracts are then dried and concentrated to yield the amine product.

-

Applications in Research and Development

The synthetic versatility of this compound makes it a high-value intermediate in several key industrial sectors.

-

Pharmaceutical Development: It serves as a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3] The ability to introduce diverse substituents through cross-coupling allows for the rapid generation of compound libraries for screening against biological targets, including anti-cancer and anti-inflammatory agents.[2][3]

-

Agrochemical Industry: This compound is instrumental in creating new pesticides, herbicides, and fungicides.[2] By modifying its structure, chemists can develop more potent and selective crop protection agents, contributing to improved agricultural yields.[2]

-

Materials Science: The unique electronic and structural properties of pyridine derivatives make them useful in the synthesis of specialty polymers, dyes, and other advanced materials.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should always consult the full Safety Data Sheet (SDS) before use.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[22][23] It may also cause respiratory irritation.[23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22][24] Work in a well-ventilated area or a chemical fume hood.[4][25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[4][22]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation. Its well-defined reactivity at both the bromine and nitro positions provides a predictable and powerful platform for molecular construction. By understanding its properties and mastering the key transformations it enables—particularly modern cross-coupling reactions—researchers in drug discovery, agrochemicals, and materials science can significantly accelerate their development timelines and unlock new chemical space.

References

- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Ningbo Inno Pharmchem Co., Ltd.

- Mastering Organic Synthesis: The Power of 2-Bromo-3-methyl-5-nitropyridine. Ningbo Inno Pharmchem Co., Ltd.

- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis. ChemicalBook.

- This compound. ChemBK.

- How is 5-Bromo-2-methyl-3-nitropyridine synthesized?. Guidechem.

- This compound. Chem-Impex.

- Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermedi

- 3-Bromo-2-methyl-5-nitropyridine.

- SAFETY D

- 2-Bromo-5-methylpyridine Safety D

- SAFETY DATA SHEET. TCI AMERICA - Spectrum Chemical.

- SAFETY D

- 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR spectrum. ChemicalBook.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- Buchwald–Hartwig amin

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.

- A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling. Benchchem.

- Sonogashira Coupling. NROChemistry.

- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic

- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- Sonogashira Coupling. Organic Chemistry Portal.

- Suzuki Coupling. Organic Chemistry Portal.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. Benchchem.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR [m.chemicalbook.com]

- 6. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scirp.org [scirp.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. nbinno.com [nbinno.com]

- 22. fishersci.com [fishersci.com]

- 23. 3-Bromo-2-methyl-5-nitropyridine | C6H5BrN2O2 | CID 18458822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. spectrumchemical.com [spectrumchemical.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

The Solubility Profile of 2-Bromo-5-methyl-3-nitropyridine in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-5-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a framework for its empirical determination and theoretical prediction. We present detailed, field-proven protocols for both gravimetric and UV-Vis spectrophotometric methods of solubility measurement, enabling researchers to generate reliable, in-house data. Furthermore, this guide delves into the physicochemical properties of this compound, offering a predictive analysis of its solubility in a range of common organic solvents based on the principle of "like dissolves like." This document is intended to be an essential resource for researchers, scientists, and drug development professionals, providing both the practical methodologies and the theoretical underpinnings necessary for the effective use of this compound in organic synthesis and drug discovery.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, understanding solubility is paramount. It influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. A drug must be in a dissolved state to be absorbed by the body, making solubility a critical determinant of its therapeutic efficacy.[1]

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[2] Its strategic functional groups—a bromine atom, a methyl group, and a nitro group on a pyridine core—allow for a variety of chemical transformations. However, the successful execution of these reactions is often contingent on the ability to dissolve the compound in a suitable organic solvent. This guide addresses the practical need for reliable solubility data and protocols for this important synthetic intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the first step in predicting its solubility behavior. The structure and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molar Mass | 217.02 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [1][3] |

| Melting Point | 106-108 °C | [1] |

| Boiling Point | 276.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.709 ± 0.06 g/cm³ (Predicted) | [1] |

The presence of a nitro group and the nitrogen atom in the pyridine ring introduces polarity to the molecule. The bromine atom also contributes to the molecule's polarizability. Conversely, the methyl group and the aromatic pyridine ring contribute non-polar characteristics. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the choice of solvent.

Predicting Solubility: A Theoretical Framework

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound can be predicted by considering its molecular structure in relation to the properties of various organic solvents.

The key intermolecular forces at play are:

-

Dipole-dipole interactions: The polar nitro group and the pyridine nitrogen can engage in dipole-dipole interactions with polar solvents.

-

Van der Waals forces: The aromatic ring and the methyl group will interact with non-polar solvents primarily through these weaker forces.

-

Hydrogen bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.[5]

Based on this, we can predict the following:

-

High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in strong dipole-dipole interactions.

-

Moderate solubility is likely in polar protic solvents like alcohols (methanol, ethanol) and in solvents with moderate polarity such as acetone and ethyl acetate.

-

Low solubility is anticipated in non-polar solvents like hexane and toluene, where the primary interactions would be weaker van der Waals forces.

To aid in solvent selection, the following table details the properties of common organic solvents.

| Solvent | Formula | Dielectric Constant (ε) | Polarity Index | Boiling Point (°C) |

| Hexane | C₆H₁₄ | 1.9 | 0.1 | 69 |

| Toluene | C₇H₈ | 2.4 | 2.4 | 111 |

| Diethyl Ether | C₄H₁₀O | 4.3 | 2.8 | 35 |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | 4.4 | 77 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 4.0 | 66 |

| Acetone | C₃H₆O | 21 | 5.1 | 56 |

| Ethanol | C₂H₅OH | 24.5 | 5.2 | 78 |

| Methanol | CH₃OH | 33 | 5.1 | 65 |

| Acetonitrile | C₂H₃N | 37.5 | 5.8 | 82 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 38 | 6.4 | 153 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | 7.2 | 189 |

| Water | H₂O | 80.1 | 10.2 | 100 |

Data compiled from various sources.[6][7][8][9]

Experimental Determination of Solubility

To obtain precise solubility data, experimental measurement is essential. The following are two robust, validated protocols for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This method provides a direct measurement of solubility by determining the mass of solute dissolved in a known volume of solvent at a constant temperature.[2][3]

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5.0 mL) of the desired organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Filter the solution through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant taken) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a faster alternative to the gravimetric method, particularly for high-throughput screening.[10][11]

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration.

-

Perform serial dilutions to create a series of standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve.

-

-

Prepare Saturated Solution: Follow steps 1-3 of the Isothermal Saturation Method (Section 4.1).

-

Sample and Dilute: Carefully withdraw a small, known volume of the filtered supernatant. Dilute this sample with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility.

-

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[12]

Conclusion

References

- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound - ChemBK. (2024, April 9).

- How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange.

- 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - ChemicalBook. (n.d.).

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). ACS Publications.

- 2-BROMO-3-NITRO-5-METHYL PYRIDINE - Safety Data Sheet. (2025, July 26). ChemicalBook.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed.

- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate.

- Properties of Solvents Used in Organic Chemistry. (n.d.).

- 4: Predicting the solubility of organic molecules. (2021, February 13). YouTube.

- Polarity of Solvents. (n.d.).

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Properties of Common Organic Solvents. (2022, September 8).

- COMMON SOLVENT PROPERTIES. (n.d.).

- SAFETY DATA SHEET - 2-Bromo-5-nitropyridine. (2024, March 29). Fisher Scientific.

- 2-Bromo-5-nitropyridine 99%. (n.d.). Sigma-Aldrich.

- 2-Bromo-5-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.

- 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet. (2025, July 26). ChemicalBook.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.

- for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. (2021, February 15). European Union.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Khan Academy [khanacademy.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Properties of Solvents Used in Organic Chemistry [murov.info]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-methyl-3-nitropyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers, unambiguous characterization of heterocyclic intermediates like 2-Bromo-5-methyl-3-nitropyridine is critical for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical prediction of spectral features based on substituent effects, present a robust experimental protocol for data acquisition, and detail the application of advanced 2D NMR techniques for unequivocal spectral assignment.

Theoretical Framework: Understanding the Molecular Architecture

The structure of this compound presents a fascinating case study in the influence of substituent electronics on the magnetic environment of atomic nuclei. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is significantly modulated by three distinct substituents:

-

2-Bromo Group: Exerts a strong -I (negative inductive) effect, withdrawing electron density and deshielding nearby nuclei.

-

3-Nitro Group: A powerful electron-withdrawing group with both -I and -R (negative resonance) effects. It dramatically lowers electron density across the ring, particularly at the ortho (C-2, C-4) and para (C-6) positions relative to itself.

-

5-Methyl Group: A weakly electron-donating group (+I effect), which slightly increases electron density at adjacent positions.

These competing and complementary electronic effects result in a highly differentiated chemical shift landscape for the remaining protons and carbons on the pyridine ring, enabling a detailed structural assignment.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons (H-4 and H-6):

-

Chemical Shift: Both protons are significantly deshielded. H-4 is ortho to the potent nitro group, placing it furthest downfield. H-6 is ortho to the ring nitrogen and para to the nitro group, also resulting in a strong downfield shift, but likely upfield relative to H-4.

-

Multiplicity: H-4 and H-6 are positioned meta to each other. They will exhibit a four-bond coupling (⁴JH4-H6), which is typically small in pyridine systems (2-3 Hz). This will result in both signals appearing as narrow doublets.

-

-

Methyl Protons (-CH₃):

-

Chemical Shift: The methyl protons will resonate in the typical benzylic region, slightly downfield due to attachment to the aromatic ring.

-

Multiplicity: Lacking any adjacent protons, this signal will be a singlet.

-

-

Integration: The relative integral intensities of the signals for H-6, H-4, and -CH₃ will be 1:1:3, respectively.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.8 - 9.2 | Doublet (d) | ~2.5 |

| H-6 | 8.4 - 8.7 | Doublet (d) | ~2.5 |

| -CH₃ | 2.5 - 2.7 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, five from the aromatic ring and one from the methyl group. The chemical shifts are governed by the same electronic effects discussed previously.

-

C-2 (ipso-Bromo): The direct attachment to the electronegative bromine and nitrogen atoms will shift this carbon downfield, though the "heavy atom effect" of bromine can sometimes be complex.

-

C-3 (ipso-Nitro): Strongly deshielded by the directly attached nitro group.

-

C-4: Deshielded due to its ortho position relative to the powerful nitro group.

-

C-5 (ipso-Methyl): The carbon bearing the methyl group. Its chemical shift will be influenced by the substituent effect of the methyl group itself.

-

C-6: Significantly deshielded by the adjacent electronegative nitrogen atom.

-

-CH₃: The methyl carbon will appear in the high-field aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 | 150 - 155 |

| C-3 | 148 - 152 |

| C-4 | 142 - 146 |

| C-5 | 135 - 140 |

| C-2 | 120 - 125 |

| -CH₃ | 18 - 22 |

Note: These predictions are based on established substituent effects in pyridine systems.[2][3][4] Actual values may vary slightly based on solvent and experimental conditions.

Experimental Protocol for NMR Analysis

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.[5][6]

Sample Preparation

-

Mass: Accurately weigh 10-15 mg of purified this compound.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0.03% v/v).[6]

Spectrometer Setup and 1D Acquisition (400 MHz Example)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Tuning & Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical peak shape on the solvent signal.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: ~12 ppm, centered around 6 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., with power gating).

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Unambiguous Assignment with 2D NMR Spectroscopy

While 1D spectra provide foundational data, 2D NMR experiments are the gold standard for creating a self-validating and definitive structural proof.[5] They reveal through-bond and through-space correlations that resolve any spectral ambiguities.

Figure 2: Workflow for structural elucidation using 1D and 2D NMR.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively link the ¹H signals for H-4, H-6, and the methyl group to their corresponding ¹³C signals for C-4, C-6, and the methyl carbon, respectively.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the non-protonated (quaternary) carbons. It reveals correlations between protons and carbons that are two or three bonds away.[5] The expected key correlations are:

-

H-4 → C-2, C-3, C-5, C-6

-

H-6 → C-2, C-4, C-5

-

-CH₃ → C-4, C-5, C-6

-

By systematically analyzing these cross-peaks, the entire carbon skeleton can be pieced together like a puzzle, confirming the identity and assignment of every atom in the molecule.

Sources

mass spectrometry analysis of 2-Bromo-5-methyl-3-nitropyridine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-methyl-3-nitropyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound (C₆H₅BrN₂O₂), a key intermediate in the pharmaceutical and agrochemical industries.[1] Understanding its mass spectrometric behavior is crucial for identity confirmation, purity assessment, and quality control during drug development and chemical synthesis. This document delves into the core principles of its analysis, from selecting the appropriate ionization technique to interpreting the resultant fragmentation patterns, providing researchers with a robust framework for their analytical workflows.

Foundational Chemical Properties and Mass Spectrometry Implications

Before delving into analytical protocols, it is essential to understand the inherent chemical properties of this compound that dictate its behavior in a mass spectrometer.

The structure incorporates several key functional groups: a pyridine ring, a bromine atom, a nitro group, and a methyl group. Each influences the molecule's ionization efficiency and subsequent fragmentation pathways. The most significant feature for mass spectrometry is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[2][3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [4] |

| Molecular Weight | 217.02 g/mol | [4][5] |

| Monoisotopic Mass | 215.95344 Da | [5] |

| Appearance | Yellow solid | [6][7] |

| Key Functional Groups | Pyridine, Bromo, Nitro, Methyl | [1] |

Strategic Selection of Ionization Techniques

The choice of ionization method is a critical decision point that depends on the analytical goal. For this compound, both "hard" and "soft" ionization techniques are applicable, serving different purposes.[8]

-

Electron Ionization (EI): This is a classic, high-energy ("hard") ionization technique that bombards the analyte with a beam of electrons (typically at 70 eV).[8][9] This high energy not only ionizes the molecule but also induces extensive and reproducible fragmentation.[10] For structural elucidation, EI is invaluable as the resulting fragmentation pattern serves as a molecular "fingerprint," allowing for detailed structural confirmation. Given the relatively low molecular weight and thermal stability of this compound, it is an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

-

Soft Ionization (ESI and APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" as they impart less energy to the analyte, minimizing fragmentation.[11] Their primary utility is in the unambiguous determination of the molecular weight.

-

Electrospray Ionization (ESI): This technique is ideal for polar and large molecules but can be used for smaller molecules as well.[8][12] It generates ions by applying a high voltage to a liquid sample, typically producing protonated molecules [M+H]⁺.[8] For this compound, this would result in prominent ions at m/z 217 and 219.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for small, relatively non-polar to moderately polar molecules that are not easily ionized by ESI.[11] It uses a corona discharge to create ions, also typically forming [M+H]⁺. This makes it a robust alternative to ESI for this particular analyte, especially when coupled with Liquid Chromatography (LC-MS).

-

Predicted Fragmentation Pathways under Electron Ionization (EI)

The true power of EI-MS lies in the analysis of fragmentation patterns to piece together the molecular structure. Based on established chemical principles, several key fragmentation pathways can be predicted for this compound. The energetically unstable molecular ion will break apart at its weakest bonds or form particularly stable fragment ions.[10]

Key Predicted Fragmentation Steps:

-

Molecular Ion (M⁺•): The initial ionization event creates the molecular ion at m/z 216/218, which should be clearly visible.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the pyridine ring and the methyl group results in the loss of a methyl radical (15 Da), yielding a fragment ion at m/z 201/203.

-

Loss of a Nitro Radical (•NO₂): The C-N bond of the nitro group can cleave, leading to the loss of a nitro radical (46 Da). This would produce a significant fragment ion at m/z 170/172.

-

Loss of a Bromine Radical (•Br): The C-Br bond is relatively labile and can break to release a bromine radical (79/81 Da), resulting in a fragment ion at m/z 137.

-

Loss of Nitric Oxide (NO): A common fragmentation pathway for nitroaromatic compounds involves the rearrangement and loss of nitric oxide (30 Da), which would lead to an ion at m/z 186/188.

Table 2: Predicted Major Fragment Ions in EI Mass Spectrum

| m/z (mass-to-charge) | Proposed Ion Structure / Identity | Proposed Origin |

| 216 / 218 | [C₆H₅⁷⁹BrN₂O₂]⁺• / [C₆H₅⁸¹BrN₂O₂]⁺• | Molecular Ion (M⁺•) |

| 201 / 203 | [C₅H₂⁷⁹BrN₂O₂]⁺ / [C₅H₂⁸¹BrN₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 170 / 172 | [C₆H₅⁷⁹BrN]⁺• / [C₆H₅⁸¹BrN]⁺• | Loss of a nitro radical (•NO₂) from the molecular ion. |

| 137 | [C₆H₅N₂O₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 186 / 188 | [C₆H₅⁷⁹BrNO]⁺• / [C₆H₅⁸¹BrNO]⁺• | Loss of nitric oxide (NO) from the molecular ion. |

Below is a diagram illustrating these primary fragmentation pathways.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a validated, step-by-step protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.

A. Sample Preparation

-

Accurately weigh approximately 1 mg of the this compound standard or sample.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis. Ensure the final solvent is compatible with the GC system.

B. Instrumentation and Conditions

-

Gas Chromatograph:

-

Injection Port: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature of 100°C, hold for 2 minutes.

-

Ramp at 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

C. Data Acquisition and Analysis

-

Acquire the data in full scan mode.

-

Integrate the chromatographic peak corresponding to this compound.

-

Generate the mass spectrum for the peak of interest by averaging the scans across the peak apex.

-

Analyze the mass spectrum to identify the molecular ion pair (m/z 216/218) and the key fragment ions as predicted in Table 2.

-

Compare the acquired spectrum against a reference library (if available) or the predicted fragmentation pattern for confirmation.

The logical flow of this experimental protocol is visualized below.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful application of modern analytical techniques. The molecule's most telling feature is the isotopic signature of its bromine atom, which provides an unmistakable marker in the mass spectrum. A well-designed GC-MS method with electron ionization allows for both separation and robust structural confirmation through predictable and informative fragmentation patterns. For applications requiring only molecular weight confirmation, LC-MS with soft ionization techniques like ESI or APCI offers a sensitive and high-throughput alternative. By understanding the principles outlined in this guide, researchers can confidently develop and execute methods for the accurate identification and characterization of this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.

- ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE | 23056-46-4.

- ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.

- PubChem. (n.d.). 3-Bromo-2-methyl-5-nitropyridine.

- ChemicalBook. (n.d.). 5-Bromo-2-methyl-3-nitropyridine CAS#: 911434-05-4.

- Doc Brown's Chemistry. (2025). C2H5Br CH3CH2Br mass spectrum of bromoethane.

- Filo. (2025). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr...

- ACD/Labs. (2023). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques.

- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.

- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.

- Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

- 1. nbinno.com [nbinno.com]

- 2. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr.. [askfilo.com]

- 4. 5-Bromo-2-methyl-3-nitropyridine CAS#: 911434-05-4 [m.chemicalbook.com]

- 5. 3-Bromo-2-methyl-5-nitropyridine | C6H5BrN2O2 | CID 18458822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-BROMO-3-NITRO-5-METHYL PYRIDINE | 23056-46-4 [chemicalbook.com]

- 7. 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pharmafocuseurope.com [pharmafocuseurope.com]

- 12. bitesizebio.com [bitesizebio.com]

FT-IR spectrum of 2-Bromo-5-methyl-3-nitropyridine

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 2-Bromo-5-methyl-3-nitropyridine

Abstract

This technical guide offers a comprehensive analysis of the theoretical Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As a Senior Application Scientist, this document provides an in-depth interpretation of the vibrational modes expected for this molecule, grounded in established spectroscopic principles and data from structurally related compounds. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of the molecule's spectral features for identification, quality control, and reaction monitoring. The guide includes a detailed experimental protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR)-FTIR, a thorough assignment of characteristic absorption bands, and illustrative diagrams to clarify molecular structure and analytical workflows.

Introduction: The Role of FT-IR in Characterizing a Key Synthetic Intermediate

This compound (CAS No. 23132-21-0) is a substituted pyridine derivative of significant interest in organic synthesis. Its molecular architecture, featuring a pyridine ring strategically functionalized with a bromine atom, a nitro group, and a methyl group, makes it a versatile building block.[1] The bromine atom is a prime site for nucleophilic substitution, while the electron-withdrawing nitro group influences the reactivity of the pyridine ring and can be reduced to an amino group, opening further synthetic pathways.[1]

Given its role as a crucial precursor, verifying the identity and purity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation, which excites the vibrational modes of a molecule's chemical bonds.[3] Each functional group (C-Br, -NO₂, -CH₃, C=N, etc.) absorbs IR radiation at a characteristic frequency, allowing for detailed structural elucidation. This guide will deconstruct the expected FT-IR spectrum of the title compound, providing a foundational reference for its characterization.

Molecular Structure and Expected Vibrational Modes

The is dictated by the vibrational modes of its constituent parts. Understanding the molecular structure is the first step in predicting the spectrum.

Caption: Molecular Structure of this compound.

The primary functional groups contributing to the IR spectrum are:

-

Aromatic Pyridine Ring: C-H, C=C, and C=N bonds within the ring give rise to stretching and bending vibrations.

-

Nitro Group (-NO₂): Strong, characteristic symmetric and asymmetric stretching vibrations.

-

Methyl Group (-CH₃): Symmetric and asymmetric C-H stretching and bending vibrations.

-

Carbon-Bromine Bond (C-Br): A stretching vibration typically found in the low-frequency "fingerprint" region.

The logical relationship between these functional groups and their expected absorption regions is visualized below.

Caption: Functional groups and their characteristic IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For a solid sample like this compound, ATR-FTIR is the preferred method due to its minimal sample preparation and high reproducibility.[3]

3.1. Principle of ATR The technique involves pressing the sample against a high-refractive-index crystal (typically diamond). An IR beam is passed through the crystal, where it undergoes total internal reflection. This creates an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy from this wave at specific frequencies, and the attenuated beam is then directed to the detector to generate the spectrum.[3]

3.2. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

ATR Accessory: A single-reflection ATR accessory with a diamond crystal.

-

Sample: High-purity this compound (yellow solid).[4]

-

Cleaning Supplies: Spectroscopic grade isopropanol or ethanol and lint-free wipes.

3.3. Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in spectroscopic grade isopropanol and allow it to dry completely. This step is critical to prevent cross-contamination.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum (typically 32 or 64 scans are co-added). This measurement captures the instrumental and atmospheric absorptions, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background.

-

Data Processing: The resulting spectrum is typically displayed in units of transmittance or absorbance versus wavenumber (cm⁻¹). Standard processing includes baseline correction and peak picking.

-

Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in step 2.

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation and Discussion

The can be analyzed by dividing it into key regions. The assignments below are based on established correlation tables and spectral data from analogous molecules like 5-bromo-2-nitropyridine and 5-bromo-2-methylpyridine.[3][5]

4.1. C-H Stretching Region (3100 - 2800 cm⁻¹)

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium intensity bands are expected in this region, corresponding to the stretching vibrations of the C-H bonds on the pyridine ring.[3][6] For 5-bromo-2-nitropyridine, these vibrations are observed around 3111 and 3051 cm⁻¹.

-

Methyl C-H Stretches (2980 - 2870 cm⁻¹): The asymmetric and symmetric stretching vibrations of the C-H bonds in the -CH₃ group will appear here. These are typically of medium intensity.[3]

4.2. Double Bond and Aromatic Region (1650 - 1400 cm⁻¹)

This region is rich with information from the nitro group and the pyridine ring.

-

Aromatic Ring C=C and C=N Stretching (1600 - 1400 cm⁻¹): The pyridine ring exhibits several characteristic skeletal vibrations in this range. These bands, often of medium to strong intensity, are sensitive to the substitution pattern.[3]

-

Asymmetric -NO₂ Stretch (~1550 - 1500 cm⁻¹): This is one of the most characteristic and intense bands in the spectrum. The strong electron-withdrawing nature of the nitro group leads to a very strong absorption. For the related 5-bromo-2-nitropyridine, this band is observed at 1529 cm⁻¹.[7]

-

Methyl -CH₃ Asymmetric Bending (~1470 - 1430 cm⁻¹): A characteristic scissoring deformation of the methyl group is expected here, typically of medium intensity.[3]

4.3. Fingerprint Region (1400 - 500 cm⁻¹)

This region contains a complex series of bands that are unique to the molecule's overall structure.

-

Symmetric -NO₂ Stretch (~1360 - 1340 cm⁻¹): The second key vibration of the nitro group appears here. It is also a very strong and sharp absorption. In 5-bromo-2-nitropyridine, this is found at 1350 cm⁻¹.[7]

-

Methyl -CH₃ Symmetric Bending (~1390 - 1370 cm⁻¹): The "umbrella" bending mode of the methyl group is found in this area, often with weak to medium intensity.[3]

-

Aromatic C-H In-Plane and Out-of-Plane Bending (1200 - 675 cm⁻¹): Several bands corresponding to the bending of the ring C-H bonds appear throughout this region. Strong out-of-plane (wagging) bands are particularly diagnostic of the substitution pattern.[3]

-

Ring Breathing Mode (~1010 cm⁻¹): A characteristic radial vibration of the entire pyridine ring is expected around this wavenumber.

-

C-Br Stretch (~650 - 550 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the lower frequency part of the fingerprint region. This band is of medium to strong intensity. For 5-bromo-2-nitropyridine, the C-Br stretch has been assigned to a band at 580 cm⁻¹ in the FT-IR spectrum.[7]

Summary of Expected Spectral Data

The following table consolidates the predicted key vibrational frequencies for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |

| 2980 - 2870 | Methyl (-CH₃) C-H Stretch | Medium |

| 1600 - 1400 | Aromatic Ring C=C & C=N Stretches | Medium to Strong |

| ~1550 - 1500 | Asymmetric -NO₂ Stretch | Strong |

| ~1470 - 1430 | Methyl (-CH₃) Asymmetric Bend | Medium |

| ~1360 - 1340 | Symmetric -NO₂ Stretch | Strong |

| ~1390 - 1370 | Methyl (-CH₃) Symmetric Bend | Weak to Medium |

| 1200 - 1000 | Aromatic C-H In-Plane Bends | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bends | Strong |

| ~650 - 550 | C-Br Stretch | Medium to Strong |

Conclusion

The is characterized by a unique set of absorption bands that directly correlate with its molecular structure. The most prominent features are the very strong symmetric and asymmetric stretching vibrations of the nitro group, found near 1350 cm⁻¹ and 1530 cm⁻¹, respectively. Additional key identifiers include the C-H stretching bands for both the aromatic ring and the methyl group above 2800 cm⁻¹, a complex pattern of aromatic skeletal vibrations between 1600-1400 cm⁻¹, and the C-Br stretching mode in the low-frequency region (~650-550 cm⁻¹). By following the detailed ATR-FTIR protocol and using the spectral assignments provided in this guide, researchers can confidently verify the identity and structural integrity of this important synthetic intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.

- ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.

- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.

- Vertex AI Search. (n.d.). Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate.

- Guidechem. (n.d.). How is 5-Bromo-2-methyl-3-nitropyridine synthesized?.

- Indian Journal of Pure & Applied Physics. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine.

- ResearchGate. (2016). 2-Bromo-5-methylpyridine.

- SpectraBase. (n.d.). 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum.

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-methylpyridine.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

- Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42, 585-590.

- BenchChem. (2025). A Comparative Vibrational Analysis of 5-Bromo-2-nitropyridine using FT-IR and Raman Spectroscopy.

Sources

The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Bromo-5-methyl-3-nitropyridine

Abstract

2-Bromo-5-methyl-3-nitropyridine is a pivotal intermediate in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its synthetic value is largely dictated by the nuanced reactivity of its nitro group, which not only serves as a potent activating group for nucleophilic aromatic substitution but also as a precursor to the synthetically versatile amino functionality. This guide provides an in-depth exploration of the electronic landscape of the molecule, detailed protocols for key transformations involving the nitro group, and insights into its application in drug discovery. We aim to equip researchers, scientists, and drug development professionals with the technical understanding and practical methodologies necessary to effectively harness the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of this compound

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for a vast array of functional molecules. Among these, this compound has emerged as a particularly valuable building block.[1] Its utility stems from a unique confluence of functional groups: a bromine atom, a methyl group, and a nitro group, each imparting specific reactivity to the pyridine core. This strategic arrangement allows for a diverse range of chemical manipulations, making it an ideal starting material for the synthesis of complex molecular architectures. The focus of this guide is the reactivity of the nitro group, a cornerstone of this molecule's synthetic versatility. It profoundly influences the electronic nature of the pyridine ring and offers a gateway to further functionalization.

Electronic Architecture and its Influence on Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring. The nitro group at the 3-position is a strong electron-withdrawing group, both through resonance and inductive effects. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[2]

The bromine atom at the 2-position and the methyl group at the 5-position further modulate this reactivity. The bromine atom, being electronegative, contributes to the overall electron deficiency of the ring. The methyl group, an electron-donating group, has a comparatively weaker electronic influence but can affect the regioselectivity of certain reactions.

Sources

electrophilic and nucleophilic sites of 2-Bromo-5-methyl-3-nitropyridine

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-5-methyl-3-nitropyridine

Authored by: Gemini, Senior Application Scientist

Publication Date: January 11, 2026

Abstract